molecular formula C7H13ClFNO2 B2407418 Methyl (2S,5R)-5-fluoropiperidine-2-carboxylate;hydrochloride CAS No. 2451059-47-3

Methyl (2S,5R)-5-fluoropiperidine-2-carboxylate;hydrochloride

Cat. No.: B2407418
CAS No.: 2451059-47-3
M. Wt: 197.63
InChI Key: LPDWBMIPQSKOIL-RITPCOANSA-N
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Description

Methyl (2S,5R)-5-fluoropiperidine-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,5R)-5-fluoropiperidine-2-carboxylate;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and fluorinating agents.

    Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and acid catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,5R)-5-fluoropiperidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl (2S,5R)-5-fluoropiperidine-2-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S,5R)-5-fluoropiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,5R)-5-chloropiperidine-2-carboxylate;hydrochloride
  • Methyl (2S,5R)-5-bromopiperidine-2-carboxylate;hydrochloride
  • Methyl (2S,5R)-5-iodopiperidine-2-carboxylate;hydrochloride

Uniqueness

Methyl (2S,5R)-5-fluoropiperidine-2-carboxylate;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, reactivity, and potential biological activity compared to its halogenated counterparts.

Properties

IUPAC Name

methyl (2S,5R)-5-fluoropiperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2.ClH/c1-11-7(10)6-3-2-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBUYMZSPZANGL-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CN1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](CN1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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